2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
Description
2-[4-(4-Methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide-derived acetamide compound characterized by a central phenyl ring substituted with a 4-methoxy-3-methylbenzenesulfonamido group and an acetamide side chain terminating in a 2-methoxyethyl moiety. The methoxy and methyl substituents on the benzene ring influence electronic and steric properties, while the 2-methoxyethyl group may enhance solubility compared to bulkier substituents .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[(4-methoxy-3-methylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-12-17(8-9-18(14)26-3)27(23,24)21-16-6-4-15(5-7-16)13-19(22)20-10-11-25-2/h4-9,12,21H,10-11,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFBPBBSBAAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves the following steps:
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Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with aniline to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Acylation Reaction: : The sulfonamide intermediate is then subjected to an acylation reaction with 2-methoxyethylamine. This step involves the use of acetic anhydride or acetyl chloride as the acylating agent, resulting in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of 4-methoxy-3-methylbenzenamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Triazole-Containing Analogues
- Compound 51 (): N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide Substituents: Ethoxy, difluorophenyl (triazole core), phenylthio. The phenylthio group increases lipophilicity compared to the target compound’s methoxyethyl chain . Synthesis Yield: 42.4% (lower than typical sulfonamide couplings) .
Compound 55 () : N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide
Morpholinosulfonyl Derivatives ()
- Compound 5j: 2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide Substituents: Morpholinosulfonyl, 4-methoxyphenylamino. Key Differences: The morpholine ring increases water solubility, contrasting with the target compound’s hydrophobic 3-methyl group. This impacts pharmacokinetic profiles .
Crystal-Structured Analogues ()
- N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide
Physicochemical Properties
*Estimated based on structural formula.
Biological Activity
The compound 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.
Chemical Structure
The molecular formula for this compound is . It features a sulfonamide group, a methoxy group, and an acetamide moiety, which are significant for its biological interactions.
Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase involved in folate synthesis in bacteria. This inhibition disrupts the production of folic acid, leading to bacterial cell death. The specific interactions of this compound with biological targets remain under investigation but are likely similar due to its structural characteristics.
Antimicrobial Properties
Sulfonamide derivatives have traditionally been used for their antibacterial properties. In vitro studies indicate that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that related sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
Antiproliferative Effects
Recent research has highlighted the antiproliferative effects of sulfonamide derivatives on cancer cell lines. In a study evaluating various sulfonamide compounds, including those structurally related to our compound of interest, significant inhibition of cell proliferation was observed in several cancer types, including breast and colon cancers. The compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Table 1: Antiproliferative Activity of Related Sulfonamide Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 5.0 | Cell cycle arrest |
| Compound B | HT-29 | 3.5 | Apoptosis induction |
| This compound | MDA-MB-231 | TBD | TBD |
Case Studies
- Case Study on Anticancer Activity : A recent study assessed the effects of a series of sulfonamide derivatives on MDA-MB-231 breast cancer cells. The results indicated that these compounds could induce apoptosis and disrupt cell cycle progression at specific concentrations. The study suggested that modifications to the sulfonamide structure could enhance anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The findings revealed that certain modifications to the sulfonamide structure improved efficacy against both Gram-positive and Gram-negative bacteria, reinforcing the potential therapeutic applications of these compounds in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
